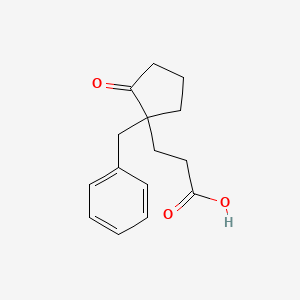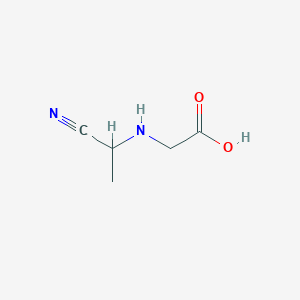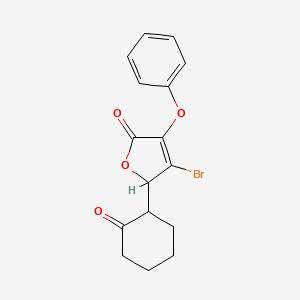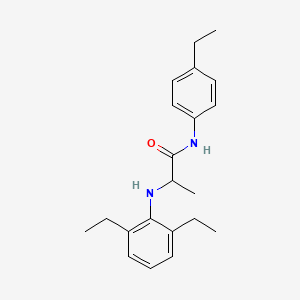
1-Benzyl-2-oxocyclopentanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-oxocyclopentanepropionic acid is an organic compound with the molecular formula C15H18O3. It is characterized by a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxocyclopentanepropionic acid can be synthesized through several synthetic routes. One common method involves the alkylation of cyclopentanone with benzyl bromide in the presence of a base such as sodium hydride, followed by oxidation of the resulting intermediate to introduce the carboxylic acid group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Benzyl bromide, sodium hydride, cyclopentanone, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Common industrial methods include:
Catalysts: Palladium or platinum-based catalysts for hydrogenation steps.
Reaction Conditions: Controlled temperature and pressure to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl-substituted cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Benzyl-substituted cyclopentanol.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-oxocyclopentanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxocyclopentanepropionic acid involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of inflammatory pathways or metabolic processes.
Comparison with Similar Compounds
1-Benzyl-2-oxocyclopentanepropionic acid can be compared with similar compounds such as:
1-Benzyl-2-oxocyclopentanecarboxylic acid: Differing by the position of the carboxylic acid group.
1-Benzylcyclopentanone: Lacking the carboxylic acid group.
2-Benzyl-2-oxocyclopentanepropionic acid: Differing by the position of the benzyl group.
Uniqueness:
Structural Features: The combination of a benzyl group and a carboxylic acid on a cyclopentane ring.
Reactivity: Unique reactivity patterns due to the presence of both ketone and carboxylic acid functional groups.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Properties
CAS No. |
3645-83-8 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(1-benzyl-2-oxocyclopentyl)propanoic acid |
InChI |
InChI=1S/C15H18O3/c16-13-7-4-9-15(13,10-8-14(17)18)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,18) |
InChI Key |
IYXKLVYOMAMWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(CCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)

![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)



